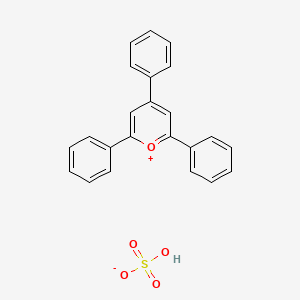

2,4,6-Triphenylpyrylium Hydrogensulfate

Description

Historical Development and Significance of Pyrylium (B1242799) Chemistry

The study of pyrylium chemistry dates back over a century. The first pyrylium salt was reported by Baeyer in 1911. semanticscholar.orgnih.gov Despite this early discovery, the full potential of pyrylium salts remained largely unexplored for nearly half a century. semanticscholar.orgnih.gov It wasn't until the 1960s that the importance of these compounds as versatile precursors in organic synthesis was widely recognized. semanticscholar.orgnih.gov

The significance of pyrylium salts lies in their high reactivity towards various nucleophiles. semanticscholar.orgnih.gov This reactivity allows them to be readily converted into a diverse array of other heterocyclic compounds. For instance, they can react with:

Ammonia (B1221849) to form pyridines. wikipedia.org

Primary amines to yield pyridinium (B92312) salts. wikipedia.org

Hydroxylamine to produce pyridine-N-oxides. wikipedia.org

Phosphine (B1218219) derivatives to create phosphabenzenes (phosphinines). wikipedia.orgnih.gov

Hydrogen sulfide (B99878) to generate thiopyrylium (B1249539) salts. wikipedia.org

This versatility established pyrylium salt chemistry as a powerful tool for constructing complex molecules, including macrocycles and metallo-supramolecules, particularly from the 1980s onwards. nih.govrsc.org

Overview of 2,4,6-Triphenylpyrylium (B3243816) Hydrogensulfate in Contemporary Chemical Research

2,4,6-Triphenylpyrylium Hydrogensulfate is a prominent member of the pyrylium salt family, utilized extensively in modern chemical research. Its unique electronic and structural properties make it a valuable tool in several fields. chemimpex.com The compound serves as a versatile reagent and intermediate in organic synthesis, particularly for creating complex molecules and colorful dyes. chemimpex.com

One of its most significant contemporary applications is in the field of photocatalysis. cymitquimica.comtcichemicals.com As a visible-light photoredox catalyst, it can absorb light and mediate electron transfer processes, driving various chemical reactions. cymitquimica.comacs.org This property is exploited in applications ranging from organic synthesis to clean energy production.

Recent research has highlighted its role in enhancing hydrogen production from water splitting. When used to modify boron-doped nitrogen-deficient carbon nitride nanostructures, it acts as a redox mediator, significantly improving the efficiency of photocatalytic hydrogen generation under visible light. acs.org A 2024 study demonstrated that a photocatalyst containing 10 wt% of 2,4,6-triphenylpyrylium achieved a hydrogen generation rate 9.59 times higher than the unmodified material. acs.org

Table 1: Research Applications of this compound

| Research Area | Application | Key Findings |

|---|---|---|

| Organic Synthesis | Versatile reagent and intermediate | Facilitates the synthesis of complex organic molecules and dyes due to its high electrophilicity. chemimpex.com |

| Photocatalysis | Visible-light photoredox catalyst | Mediates electron transfer in light-driven chemical reactions. cymitquimica.comacs.org |

| Energy Conversion | Redox mediator in H₂ production | Enhances hydrogen generation rates in carbon nitride photocatalyst systems by 9.59-fold. acs.org |

| Materials Science | Component of light-sensitive materials | Used in the development of advanced polymers and coatings with specific optical properties. chemimpex.com |

| Biochemical Research | Fluorescent probe | Employed in biochemical assays for tracking biological processes. chemimpex.com |

| Electrochemistry | Component in electrochemical sensors | Enhances the detection of analytes like dopamine (B1211576). chemimpex.com |

Furthermore, the compound and its derivatives are explored in materials science for creating advanced polymers and coatings with specific optical characteristics. chemimpex.com Its unique structure allows for easy functionalization, making it an attractive building block for novel materials in photonics and electronics. chemimpex.com In biochemistry, it is used as a fluorescent probe for tracking biological processes with high sensitivity. chemimpex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrogen sulfate;2,4,6-triphenylpyrylium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O.H2O4S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;1-5(2,3)4/h1-17H;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEOZISWOGHJJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471240 | |

| Record name | 2,4,6-Triphenylpyrylium Hydrogensulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51071-75-1 | |

| Record name | 2,4,6-Triphenylpyrylium Hydrogensulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Triphenylpyrylium Hydrogensulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 Triphenylpyrylium Hydrogensulfate

Established Synthetic Routes and Reaction Pathways

The formation of the 2,4,6-triphenylpyrylium (B3243816) cation is a cornerstone of pyrylium (B1242799) chemistry, with multiple pathways developed for its synthesis. These routes typically involve the reaction of readily available aromatic ketones and aldehydes.

Acid-Catalyzed Condensation of Aryl Ketones or Aldehydes with Propargyl Alcohols Followed by Sulfation

While not a primary route for 2,4,6-triphenylpyrylium hydrogensulfate specifically, the acid-catalyzed condensation of aryl ketones and aldehydes is a fundamental approach for constructing the pyrylium ring. For instance, the reaction of two moles of acetophenone (B1666503) with one mole of benzaldehyde (B42025) in the presence of a strong acid like tetrafluoroboric acid is a known method for producing 2,4,6-triphenylpyrylium tetrafluoroborate (B81430). nih.gov This general strategy underscores the utility of acid catalysis in forming the pyrylium core structure, which can then theoretically undergo anion exchange to yield the hydrogensulfate salt.

Direct Conversion from 2,4,6-Triphenylpyrylium Chloride

A straightforward method for the preparation of this compound involves the direct treatment of 2,4,6-triphenylpyrylium chloride with sulfuric acid. This anion metathesis reaction provides a direct conversion pathway, where the chloride anion is exchanged for the hydrogensulfate anion. The choice of the counterion significantly influences the salt's physical and chemical properties, such as solubility and thermal stability.

One-Pot Synthesis via Michael Addition and In Situ Dehydrogenation/Cyclization from Acetophenone and Chalcone (B49325)

A highly efficient and rapid one-pot synthesis involves the reaction of acetophenone and chalcone in the presence of sulfuric acid. researchgate.net This reaction proceeds through a Michael addition of acetophenone to chalcone, forming a 1,5-diketone intermediate (1,3,5-triphenyl-1,5-pentanedione). researchgate.net A second molecule of chalcone then acts as a dehydrogenating agent in the acidic medium to oxidize the 1,5-diketone. researchgate.net The resulting unsaturated 1,5-diketone undergoes cyclization and dehydration to form the stable 2,4,6-triphenylpyrylium cation with a hydrogensulfate counterion. researchgate.net This method is advantageous due to its operational simplicity and high yield, reported to be in the range of 80-82%. researchgate.net

Table 1: Comparison of Synthetic Routes for 2,4,6-Triphenylpyrylium Salts

| Synthetic Route | Starting Materials | Key Steps | Reported Yield | Counterion |

| From Acetophenone and Chalcone | Acetophenone, Chalcone, Sulfuric Acid | Michael Addition, In Situ Dehydrogenation, Cyclization | 80-82% researchgate.net | Hydrogensulfate |

| From Acetophenone and Benzaldehyde | Acetophenone, Benzaldehyde, Tetrafluoroboric Acid | Condensation, Cyclization | ~65% electronicsandbooks.com | Tetrafluoroborate |

| From Chalcone and Acetophenone (Flow) | Chalcone, Acetophenone, HBF₄·Et₂O | Continuous Flow Reaction | Up to 74% nih.gov | Tetrafluoroborate |

Methodological Advancements and Yield Optimization

Research efforts have focused on refining synthetic protocols to enhance reaction efficiency, improve product yields, and simplify purification processes.

Control of Reaction Conditions for Enhanced Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2,4,6-triphenylpyrylium salts. For the synthesis of the related 2,4,6-triphenylpyrylium tetrafluoroborate via the reaction of chalcone and acetophenone, continuous-flow microchemistry has been explored. nih.gov This technique allows for precise control over reaction parameters such as temperature and residence time. nih.gov It was found that conducting the reaction at elevated temperatures (110-130 °C) under superheated conditions significantly reduces the reaction time to a matter of minutes while achieving yields up to 74%. nih.gov

Purification Strategies for High-Purity Isolation

The isolation of high-purity this compound is critical for its subsequent applications. A key advantage of the one-pot synthesis from acetophenone and chalcone using sulfuric acid is the straightforward purification process. researchgate.net The desired product can be selectively precipitated from the reaction mixture by the addition of acetone (B3395972). researchgate.net This is due to the salt's practical insolubility in acetone (0.04% at 20°C), which allows for the effective removal of unreacted starting materials and byproducts. researchgate.net In contrast, the corresponding perchlorate (B79767) and fluoroborate salts exhibit different solubility profiles. researchgate.net For other pyrylium salts, recrystallization from solvents such as acetic acid or 1,2-dichloroethane (B1671644) is a common purification technique. researchgate.netorgsyn.org

Table 2: Solubility of this compound at 20°C

| Solvent | Solubility |

| Ethanol (B145695) | 4.3% researchgate.net |

| Water | 1.3% researchgate.net |

| Dichloromethane (B109758) | 0.3% researchgate.net |

| Acetone | 0.04% researchgate.net |

Reactivity and Mechanistic Investigations of 2,4,6 Triphenylpyrylium Hydrogensulfate

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of 2,4,6-triphenylpyrylium (B3243816) hydrogensulfate is primarily centered on the one-electron reduction of the pyrylium (B1242799) cation. clockss.org Polarographic studies have shown that 2,4,6-substituted pyrylium cations undergo a reversible, diffusion-controlled one-electron transfer to generate a persistent pyranyl free radical. clockss.org The reduction potential is generally independent of the counter-anion (such as hydrogensulfate) and the pH of the medium, provided the cation does not convert to its pseudobase. clockss.org Detailed investigations using cyclic voltammetry have provided deeper insights into these redox processes, confirming the generation of transient radical intermediates. clockss.org The 2,4,6-triphenylpyrylium cation is adsorbed at the electrode surface prior to its reduction, and the resulting free radical is also surface-active. clockss.org

High pressure can also induce electron transfer processes. nih.gov For instance, in 2,4,6-triphenylpyrylium tetrachloroferrate, increasing pressure causes a reversible color change, which is attributed to a high-pressure-induced electron transfer between the pyrylium cation and the tetrachloroferrate anion. nih.govosti.gov While the primary focus has been on reduction, the pyrylium ring is highly resistant to electrophilic attack and oxidation due to the electron-withdrawing nature of the heteroatom. wikipedia.org

Photoinduced Reactivity and Radical Generation

2,4,6-Triphenylpyrylium salts are potent photosensitizers, and their photoinduced reactivity has been extensively explored, particularly in the context of electron transfer processes. acs.orggpgcpurola.ac.in

Upon excitation with visible light, the 2,4,6-triphenylpyrylium cation is promoted to an excited singlet state which is a powerful electron acceptor. smolecule.comacs.org This excited state can readily oxidize a wide variety of electron donor molecules through a single electron transfer (SET) mechanism. gpgcpurola.ac.inrsc.org This process has been confirmed through fluorescence quenching studies and flash photolysis experiments, which allowed for the direct observation of the 2,4,6-triphenylpyranyl radical signal at 550 nm. rsc.org The efficiency of this photoinduced electron transfer is dependent on the free energy of the process. rsc.org This property makes 2,4,6-triphenylpyrylium salts valuable as electron-transfer photosensitizers in various organic reactions, such as the [4+2] homodimerization of styrenes and the 1,3-dipolar cycloaddition of 2H-azirines, where the pyrylium salt acts as both the photosensitizer and a reactant. gpgcpurola.ac.in

Table 2: Photophysical Properties and Electron Transfer Data for 2,4,6-Triphenylpyrylium (TPP) Cation

| Property | Value / Observation | Solvent | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | ~410 nm | Acetonitrile (B52724) | researchgate.net |

| Fluorescence Emission (λem) | ~466 nm | Acetonitrile | smolecule.com |

| Fluorescence Quantum Yield | 0.60 | Acetonitrile | smolecule.com |

| Excited State Lifetime | 2.4 ± 0.1 ns | Acetonitrile | smolecule.com |

| Radical Absorption | 550 nm | Chloroform | rsc.org |

In addition to acting as an SET photosensitizer, the 2,4,6-triphenylpyrylium cation can generate reactive oxygen species (ROS) upon photoactivation, which is a key process in photodynamic therapy. smolecule.com The primary mechanism involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂). nih.govresearchgate.net This energy transfer converts the oxygen into its highly reactive excited singlet state (¹O₂), a process known as a Type II photochemical pathway. nih.gov The ability of 2,4,6-triphenylpyrylium salts to act as sensitizers for photooxidation reactions, for example with catechol, is indicative of their capacity to generate singlet oxygen or other ROS. sigmaaldrich.comfishersci.ca This property is fundamental to its investigation for applications in photodynamic therapy and photooxidative organic synthesis. smolecule.comresearchgate.net

Specific Reaction Mechanisms

The reactivity of the 2,4,6-triphenylpyrylium cation is characterized by its susceptibility to nucleophilic attack, which can lead to a variety of transformations including ring-opening, cycloadditions, and rearrangements. These reactions are often initiated by the interaction of a nucleophile at the C-2, C-4, or C-6 positions of the pyrylium ring, leading to the formation of diverse and complex molecular architectures.

Deaminative Transformations via Pyridinium (B92312) Salt Intermediates

2,4,6-Triphenylpyrylium salts are highly effective reagents for the deamination of primary amines, a transformation that proceeds through the formation of a stable N-substituted 2,4,6-triphenylpyridinium salt intermediate. This process leverages the exceptional stability of the 2,4,6-triphenylpyridine (B1295210) molecule, which serves as an excellent leaving group.

The reaction is initiated by the nucleophilic attack of a primary amine (Alk-NH₂) on the electrophilic C-2 position of the 2,4,6-triphenylpyrylium cation. This is followed by a ring-opening and subsequent recyclization sequence that eliminates a water molecule to form the corresponding N-alkyl-2,4,6-triphenylpyridinium salt. researchgate.net

Once formed, this pyridinium salt intermediate can undergo nucleophilic displacement reactions with a wide array of nucleophiles. researchgate.net The N-substituent (the original alkyl group from the amine) is transferred from the pyridinium nitrogen to the incoming nucleophile. This process effectively replaces the amino group of the original primary amine with various other functional groups. The utility of this method lies in its broad scope, allowing for the conversion of primary amines into derivatives such as halides, alcohols, ethers, esters, thiols, and nitriles. researchgate.netresearchgate.net The driving force for this displacement is the departure of the neutral and highly stable 2,4,6-triphenylpyridine molecule. researchgate.net

This methodology provides a powerful alternative to traditional deamination methods, offering a versatile pathway for the functionalization of primary amines under relatively mild conditions. The selection of substituents on the pyrylium ring can be optimized to fine-tune the kinetics of both the pyridinium salt formation and the subsequent displacement steps. researchgate.net

1,3-Dipolar Cycloaddition Reactions (e.g., with 2H-Azirines)

2,4,6-Triphenylpyrylium salts can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. A notable example is the visible-light-mediated redox-neutral cycloaddition with 2H-azirines to yield tetrasubstituted pyrroles. gpgcpurola.ac.in In this reaction, the 2,4,6-triarylpyrylium salt uniquely functions as both the dipolarophile and a photosensitizer under blue light irradiation. gpgcpurola.ac.in

The proposed mechanism deviates from a conventional concerted cycloaddition. Instead, it involves a single electron transfer (SET) process. The photoexcited pyrylium salt oxidizes the 2H-azirine, leading to the formation of an azaallenyl radical cation and a triarylpyranyl radical. The key step is the subsequent coupling between these two radical intermediates, which ultimately leads to the formation of the tetrasubstituted pyrrole product with complete regioselectivity. gpgcpurola.ac.in

The efficiency of the reaction is influenced by the stoichiometry of the reactants. Experimental optimization has shown that a 1.5:1 ratio of 2H-azirine to the pyrylium salt provides enhanced yields of the cycloadduct. gpgcpurola.ac.in

| Entry | Ratio (1a:2a) | Yield of 3a (%) |

|---|---|---|

| 1 | 1:1 | 51 |

| 2 | 1:1.5 | Reduced Yield |

| 3 | 1.5:1 | Enhanced Yield |

| 4 | 2:1 | Lower Yield |

This photocatalytic approach is valued for its mild reaction conditions and broad substrate scope, providing direct access to valuable pyrrole heterocyclic scaffolds. gpgcpurola.ac.in

Ring-Opening and Recyclization Mechanisms (e.g., in Betaine-30 Synthesis)

The pyrylium ring is susceptible to nucleophilic attack by bases, leading to a characteristic ring-opening reaction. For instance, treatment of 2,4,6-triphenylpyrylium salts with aqueous bases like sodium bicarbonate or sodium acetate results in the formation of the open-chain pseudo-base, 1,3,5-triphenylpent-2-en-1,5-dione, which exists in equilibrium with its keto-enol tautomers. researchgate.net This ring-opened dione is a key intermediate that can be isolated or used in situ for further transformations. researchgate.net

This ring-opening and recyclization strategy is fundamental in the synthesis of certain betaine (B1666868) dyes. For example, the synthesis of 2,6-Di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, a hydrophobic and negatively solvatochromic dye, utilizes a related principle. researchgate.net While the specific synthesis of Betaine-30 itself involves different precursors, the general mechanism involves the reaction of a pyrylium salt with a primary amine (in this case, 4-amino-2,6-di-tert-butylphenol) to form a pyridinium salt. The initial nucleophilic attack by the amine on the pyrylium ring is followed by the ring-opening to a glutacondialdehyde derivative, which then recyclizes with the elimination of water to form the stable pyridinium cation. Subsequent deprotonation of the phenolic hydroxyl group yields the final zwitterionic betaine dye. researchgate.net This sequence highlights the versatility of the pyrylium ring system, which can be opened and subsequently re-closed to incorporate new functionalities and generate complex molecular structures.

Intramolecular Rearrangements and 1,5-Hydrogen Transfer Processes

The reaction of 2,4,6-triphenylpyrylium salts with certain nucleophiles can lead to products whose formation is proposed to involve intramolecular rearrangements. A key example is the reaction with reagents like hydroxylamine or hydrazine. researchgate.net

When 2,4,6-triphenylpyrylium salts react with hydroxylamine, the product formed is 3,5-diphenyl-5-phenacyl-2-isoxazoline. Similarly, the reaction with hydrazine or phenylhydrazine yields the corresponding 3,5-diphenyl-5-phenacyl-2-pyrazoline derivatives. researchgate.net The formation of these heterocyclic systems is not straightforward and is thought to proceed through an initial nucleophilic attack and ring-opening, followed by a recyclization pathway. The final step of this pathway is possibly an intramolecular 1,5-hydrogen transfer, which stabilizes the resulting molecule. researchgate.net This proposed hydrogen shift is a critical mechanistic feature that accounts for the observed product structures. researchgate.net While direct evidence for the 1,5-hydrogen transfer in these specific reactions requires further investigation, such processes are known to occur in related free radical systems and represent a plausible pathway for the formation of the observed isoxazoline and pyrazoline products. researchgate.netnih.gov

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the detailed structural analysis of the 2,4,6-triphenylpyrylium (B3243816) cation and its associated anion.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of the 2,4,6-triphenylpyrylium cation in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of the 2,4,6-triphenylpyrylium cation is characterized by distinct signals in the aromatic region. The protons on the pyrylium (B1242799) ring are significantly deshielded due to the positive charge on the heterocyclic ring, causing them to resonate at a characteristically downfield chemical shift. For the closely related 2,4,6-triphenylpyrylium chloride in deuterated methanol (B129727) (CD₃OD), the pyrylium protons appear as a singlet at 9.00 ppm. squarespace.com The phenyl substituent protons typically appear as multiplets between 7.75 and 8.55 ppm. squarespace.com A representative ¹H NMR data set for the 2,4,6-triphenylpyrylium cation is summarized below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3, H-5 | 9.18 | s | - | Pyrylium ring protons |

| Phenyl H | 8.61 | d | 7.2 | ortho-protons of 2,6-phenyl rings |

| Phenyl H | 7.89 | t | 7.6 | para-proton of 4-phenyl ring |

| Phenyl H | 7.80-7.77 | m | - | meta-protons of phenyl rings |

| Note: Data is for a related salt, 2,4,6-triphenylpyrylium tosylate, in DMSO-d6 and is representative of the cation. squarespace.com |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the pyrylium ring are highly deshielded and appear at the downfield end of the spectrum. The carbons directly attached to the oxygen atom (C-2, C-6) and the C-4 carbon show distinct chemical shifts. For the 2,4,6-triphenylpyrylium cation, these carbons resonate at approximately 171.1 ppm and 166.6 ppm, respectively, in deuterated methanol. squarespace.com The phenyl carbons exhibit signals in the typical aromatic region of 128-135 ppm. squarespace.com

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-2, C-6 | 171.1 | Pyrylium ring carbons adjacent to oxygen |

| C-4 | 166.6 | Pyrylium ring carbon |

| Phenyl C | 135.0, 134.9, 133.0, 129.9, 129.8, 129.4, 129.2, 128.4, 115.0 | Phenyl ring carbons |

| Note: Data is for a related salt, 2,4,6-triphenylpyrylium chloride, in CD₃OD and is representative of the cation. squarespace.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to confirm the elemental composition and molecular weight of the 2,4,6-triphenylpyrylium cation with high accuracy. This technique provides an exact mass measurement, which can be used to calculate the precise molecular formula. The positively charged nature of the pyrylium ion makes it particularly well-suited for analysis by mass spectrometry in positive-ion mode. researchgate.net The experimentally determined mass-to-charge ratio (m/z) for the 2,4,6-triphenylpyrylium cation (C₂₃H₁₇O⁺) is expected to be very close to its calculated exact mass of 309.1279 Da. nih.gov This confirmation of the molecular ion peak is crucial for verifying the integrity of the compound's core structure.

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of 2,4,6-Triphenylpyrylium Hydrogensulfate is not widely reported, studies on analogous salts like 2,4,6-triphenylpyrylium tetrachloroferrate have utilized powder X-ray diffraction to investigate structural changes under high pressure. nih.govnih.gov These studies reveal that the pyrylium core is planar, and the phenyl rings are twisted out of the plane of the pyrylium ring. The degree of this twisting can be influenced by the nature of the counter-ion and the packing forces within the crystal lattice. This technique is essential for understanding the precise geometric arrangement of the cation and its interaction with the hydrogensulfate anion in the crystalline form.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy probes the vibrational modes of a molecule, offering a fingerprint that is characteristic of its structure and bonding.

Infrared (IR) spectroscopy is used to identify the functional groups and characterize the bonding within the 2,4,6-triphenylpyrylium cation. The IR spectrum of 2,4,6-triphenylpyrylium salts displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=O⁺ stretching vibrations of the pyrylium ring give rise to strong absorptions in the 1650-1400 cm⁻¹ region. For the related 2,4,6-triphenylpyrylium tosylate, characteristic peaks are observed at 1624 cm⁻¹ and 1500 cm⁻¹, which are attributed to the pyrylium ring vibrations. squarespace.com The out-of-plane C-H bending vibrations of the phenyl rings produce strong bands in the 900-650 cm⁻¹ range, which can be indicative of the substitution pattern. The presence of the hydrogensulfate anion would also contribute specific bands, notably a broad O-H stretch and S=O stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3066 | Aromatic C-H stretch |

| 1624 | Pyrylium ring C=C/C=O⁺ stretch |

| 1500 | Aromatic C=C stretch |

| 1448 | Aromatic C=C stretch |

| 767 | C-H out-of-plane bend |

| Note: Data is for a related salt, 2,4,6-triphenylpyrylium tosylate, and is representative of the cation's vibrations. squarespace.com |

Electronic Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, is employed to characterize the photophysical properties of this compound. The extended π-conjugated system of the 2,4,6-triphenylpyrylium cation results in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis absorption spectrum of 2,4,6-triphenylpyrylium salts typically exhibits two main absorption bands. researchgate.net These are often referred to as the x-band and y-band, corresponding to HOMO-LUMO and HOMO-1 to LUMO transitions, respectively. researchgate.net In acetonitrile (B52724), 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) shows absorption maxima around 355 nm and 405 nm. unlv.edu The position of these bands can be sensitive to solvent polarity, with a red-shift often observed in less polar solvents like dichloromethane (B109758). researchgate.net

Upon excitation with light of an appropriate wavelength, many 2,4,6-triphenylpyrylium salts exhibit strong fluorescence. The emission maximum is typically in the blue-green region of the spectrum, with the exact wavelength depending on the solvent. researchgate.net For example, 2,4,6-triphenylpyrylium perchlorate (B79767) has an emission peak at 466 nm in acetonitrile when excited at 405 nm. unlv.edu The fluorescence quantum yield, a measure of the efficiency of the emission process, can be quite high for these compounds. researchgate.net These photophysical properties are central to the application of 2,4,6-triphenylpyrylium salts as photosensitizers and fluorescent probes. acs.orgchemimpex.com

| Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |

| Acetonitrile | ~355, ~405 | ~466 |

| Dichloromethane | Red-shifted compared to acetonitrile | ~400-650 |

| Note: Data is for related salts like the tetrafluoroborate and perchlorate and is representative of the cation's electronic properties. researchgate.netunlv.edu |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of the 2,4,6-triphenylpyrylium cation is characterized by strong absorption bands in the near-UV and visible regions. These absorptions are attributed to π→π* electronic transitions within the aromatic pyrylium ring system. Studies on various salts of the 2,4,6-triphenylpyrylium cation, such as the tetrachloroferrate and tetrafluoroborate, show strong light absorption between 300 and 500 nm. researchgate.net The primary absorption maxima are typically observed in the 350–400 nm range. unlv.edu

The solvent environment can influence the position of the absorption bands. For instance, research on the related 2,4,6-triphenylpyrylium tetrafluoroborate salt shows a redshift (a shift to longer wavelengths) of the absorption spectrum in a nonpolar solvent like dichloromethane compared to a more polar solvent like acetonitrile. sigmaaldrich.com This solvatochromic effect highlights the interaction between the cation and the surrounding solvent molecules.

| Salt | Solvent | Absorption Range / Maxima (λmax) |

|---|---|---|

| 2,4,6-Triphenylpyrylium cation | General | ~350–400 nm unlv.edu |

| 2,4,6-Triphenylpyrylium tetrachloroferrate | Not specified | 300–500 nm researchgate.net |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | Dichloromethane (nonpolar) | Red-shifted spectrum sigmaaldrich.com |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | Acetonitrile (polar) | Blue-shifted vs. Dichloromethane sigmaaldrich.com |

Fluorescence and Emission Spectroscopy

The 2,4,6-triphenylpyrylium cation is known for its fluorescent properties, making its salts useful as fluorescent probes in biochemical assays. unlv.educhemimpex.com Upon excitation with UV or visible light, these compounds exhibit fluorescence emission, typically in the 400 to 700 nm range. researchgate.netsigmaaldrich.com

Studies on the 2,4,6-triphenylpyrylium tetrafluoroborate salt show that the position of the fluorescence maximum is similar in solvents of differing polarities, such as dichloromethane and acetonitrile. sigmaaldrich.com The tetrachloroferrate salt of the same cation is noted to fluoresce with a high quantum yield in the 500–700 nm spectral range. researchgate.net This strong emission is a key characteristic of the stable aromatic pyrylium structure.

| Salt | Emission Range | Notes |

|---|---|---|

| General Pyrylium Salts | 400–650 nm sigmaaldrich.com | Exhibits fluorescence emission in this range. sigmaaldrich.com |

| 2,4,6-Triphenylpyrylium tetrachloroferrate | 500–700 nm researchgate.net | Characterized by a high quantum yield. researchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques are employed to determine the stability and decomposition characteristics of this compound at elevated temperatures.

| Parameter | Typical Condition | Information Obtained |

|---|---|---|

| Technique | Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile |

| Atmosphere | Nitrogen unlv.edu | Prevents oxidative decomposition |

| Heating Rate | 10 °C/min unlv.eduunlv.edu | Standard rate for thermal analysis |

| Temperature Range | 30 to 800 °C unlv.edu | Covers full decomposition range |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For this compound, a key thermal event is its melting point. The reported melting point for this compound is 271 °C. chemimpex.com This value can be compared to other salts of the same cation, such as 2,4,6-triphenylpyrylium tetrafluoroborate, which has a literature melting point of 250-251 °C. sigmaaldrich.comchemsrc.com DSC analysis provides precise data on such phase transitions, which are indicative of the compound's purity and the strength of its crystal lattice.

| Compound | Melting Point (°C) |

|---|---|

| This compound | 271 chemimpex.com |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | 250–251 sigmaaldrich.comchemsrc.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Triphenylpyrylium tetrafluoroborate |

| 2,4,6-Triphenylpyrylium tetrachloroferrate |

| 2,4,6-Triphenylpyrylium tosylate |

| Acetonitrile |

Photochemistry and Photophysical Phenomena of 2,4,6 Triphenylpyrylium Hydrogensulfate

Light Absorption and Excitation Processes

The interaction of 2,4,6-triphenylpyrylium (B3243816) salts with light is characterized by strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum, a property attributable to the extensive π-conjugated system of the pyrylium (B1242799) core and its phenyl substituents. researchgate.netsquarespace.com

The electronic absorption spectrum of the 2,4,6-triphenylpyrylium cation is dominated by intense π-π* transitions. The specific absorption maxima (λmax) are sensitive to the solvent environment. For instance, the closely related salt, 2,4,6-triphenylpyrylium tetrafluoroborate (B81430), exhibits a redshift (a shift to longer wavelengths) in its absorption spectrum when the solvent is changed from the more polar acetonitrile (B52724) to the less polar dichloromethane (B109758). researchgate.net This phenomenon, known as solvatochromism, indicates a change in the relative stabilization of the ground and excited electronic states by the solvent molecules. In polar solvents, interactions can lead to greater stabilization of the ground state, thus requiring higher energy (shorter wavelength) for excitation. uobabylon.edu.iq

The absorption bands observed in the spectrum correspond to electronic transitions between different molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For 2,4,6-triphenylpyrylium salts, these transitions lead to strong absorption typically in the 300-500 nm range. squarespace.com

Table 1: Absorption Maxima of 2,4,6-Triphenylpyrylium Tetrafluoroborate in Different Solvents

| Solvent | Absorption Maximum (λmax) |

|---|---|

| Acetonitrile | Multiple peaks, with a prominent one around 410 nm |

Note: Data is based on the published spectrum for 2,4,6-triphenylpyrylium tetrafluoroborate, a closely related analog of the hydrogensulfate salt. researchgate.net

The spectral characteristics of the 2,4,6-triphenylpyrylium core can be precisely tuned by introducing various substituent groups onto the phenyl rings. researchgate.net These substituents can alter the electronic properties of the molecule, thereby influencing the energy of the π-π* transitions and shifting the absorption and emission maxima. uobabylon.edu.iq

For example, the introduction of electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, onto the phenyl rings generally leads to a redshift in the absorption spectrum. This is because these groups increase the electron density of the conjugated system, which destabilizes the HOMO more than the LUMO, reducing the energy gap for electronic excitation. A study on methoxy-substituted 2,4,6-triphenylpyrylium tetrachloroferrate salts demonstrated this effect, where increasing the number of methoxy groups systematically shifted the absorption to longer wavelengths. squarespace.com This tunability allows for the rational design of pyrylium-based compounds with tailored photophysical properties for specific applications. researchgate.net

Table 2: Effect of Methoxy Substituents on the Absorption of Phenylpyrylium Salts

| Compound | Substituents | General Absorption Range |

|---|---|---|

| 2,4,6-triphenylpyrylium derivative | None | Strong absorption from 300-500 nm |

| 4-(4-methoxyphenyl)-2,6-diphenylpyrylium derivative | One -OCH3 group | Shifted relative to the unsubstituted compound |

Note: The table illustrates the general trend observed for pyrylium tetrachloroferrate salts. squarespace.com

Energy Transfer and Photosensitization Mechanisms

Upon absorption of light, 2,4,6-triphenylpyrylium hydrogensulfate can transition to an electronically excited state. From this state, it can initiate chemical reactions by transferring its absorbed energy or an electron to other molecules, a process known as photosensitization. chemimpex.com This makes it a valuable compound for enhancing the efficiency of light-driven processes. chemimpex.com

2,4,6-Triphenylpyrylium salts are effective photosensitizers, particularly for photooxidation reactions. Photosensitization can occur through two primary mechanisms: Type I and Type II pathways. nih.gov

In the Type I mechanism , the excited sensitizer (B1316253) engages in an electron transfer reaction with a substrate molecule. 2,4,6-Triphenylpyrylium tetrafluoroborate has been identified as an electron-transfer photosensitizer, capable of initiating reactions by accepting an electron from a suitable donor. rsc.orgresearchgate.net This process generates radical ions, which can then react further. nih.gov

In the Type II mechanism , the excited sensitizer transfers its energy to ground-state molecular oxygen (3O2). This energy transfer converts the oxygen into its highly reactive, electronically excited singlet state (1O2). nih.govmdpi.com Singlet oxygen is a powerful oxidizing agent that can react with a wide range of organic molecules, such as alkenes, dienes, and sulfides. nih.gov The ability of 2,4,6-triphenylpyrylium salts to generate reactive oxygen species like singlet oxygen is a key aspect of their application in photochemistry.

The photosensitizing properties of the 2,4,6-triphenylpyrylium (TPP) cation have been harnessed to improve the efficiency of photocatalytic systems. A notable example is its use in solar-driven hydrogen production from water splitting. researchgate.net

In a system using graphitic carbon nitride (CN) as the primary photocatalyst, the efficiency of hydrogen production is often limited by the rapid recombination of photogenerated electrons and holes. By modifying boron-doped, nitrogen-deficient carbon nitride (BCN) with TPP, researchers have significantly enhanced performance. In this composite material (BCN-TPP), the TPP molecule acts as a redox mediator. researchgate.net

Table 3: Photocatalytic Hydrogen Generation Rate

| Photocatalyst | H2 Generation Rate (μmol h-1) | Relative Enhancement |

|---|---|---|

| Pristine C3N4 | 11.50 | 1.0x |

Data obtained under visible light illumination (λ ≥ 420 nm). researchgate.net

The apparent quantum efficiency (AQE) for the BCN-TPP system reached 6.03% at a wavelength of 450 nm, demonstrating a highly efficient use of light energy for hydrogen production. researchgate.net

Applications in Photoreactive Systems

The robust photochemical and photophysical properties of this compound and related salts have led to their use in a variety of photoreactive systems. They are broadly categorized as visible light photoredox catalysts, highlighting their ability to use light energy to drive chemical transformations. cymitquimica.comtcichemicals.com

Key applications include:

Development of Light-Sensitive Materials: Their strong light-absorbing properties make them suitable components for materials that change their properties upon exposure to light. chemimpex.com

Fluorescent Probes and Sensors: The fluorescence of pyrylium salts can be sensitive to their local environment. This has led to applications in chemical sensing. chemimpex.com For example, a related compound, 2,4,6-triphenylpyrylium tetrachloroferrate, exhibits piezochromism—a reversible color change under high pressure—making it a candidate for developing high-pressure optical sensors. nih.gov

Biomedical Imaging: Certain pyrylium derivatives exhibit strong two-photon absorption-induced fluorescence. This property is highly advantageous for biomedical imaging and microscopy, as it allows for deeper tissue penetration and higher resolution imaging using near-infrared excitation. squarespace.com

Photoredox Catalysis in Organic and Polymer Synthesis

2,4,6-Triphenylpyrylium salts have emerged as powerful organophotoredox catalysts, offering a metal-free alternative for initiating a range of chemical reactions with visible light. thieme-connect.comresearchgate.net In its excited state, the 2,4,6-triphenylpyrylium cation is a strong oxidizing agent, capable of facilitating single electron transfer (SET) processes to activate substrates that are otherwise unreactive. researchgate.net This property has been harnessed in numerous organic syntheses, including cyclizations, cycloadditions, and rearrangements. researchgate.net

A notable application is the redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts, where the pyrylium salt serves a dual role as both a dipolarophile and a photosensitizer under blue light irradiation. gpgcpurola.ac.in This reaction proceeds through the single electron oxidation of the 2H-azirine by the photoexcited pyrylium salt, leading to the formation of tetrasubstituted pyrroles, which are important heterocyclic scaffolds in medicinal chemistry and materials science. gpgcpurola.ac.in

In the realm of polymer synthesis, pyrylium salts function as efficient photoinitiators for various polymerization processes. researchgate.net These include cationic photopolymerization, free-radical photopolymerization, and more controlled techniques such as photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. researchgate.net The ability to absorb visible light makes these compounds particularly advantageous, as it allows for polymer synthesis under milder and more controlled conditions compared to traditional UV-initiated methods. rsc.org

Table 1: Applications of 2,4,6-Triphenylpyrylium Salts in Photoredox Catalysis

| Reaction Type | Role of Pyrylium Salt | Substrates | Products | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Photosensitizer & Dipolarophile | 2H-Azirines, 2,4,6-Triarylpyrylium Salts | Tetrasubstituted Pyrroles | gpgcpurola.ac.in |

| Cationic Photopolymerization | Photoinitiator | Monomers (e.g., epoxides, vinyl ethers) | Polymers | researchgate.net |

| Free-Radical Photopolymerization | Photoinitiator | Monomers (e.g., acrylates) | Polymers | researchgate.net |

| PET-RAFT Polymerization | Photocatalyst | Monomers, RAFT agent | Controlled Polymers | researchgate.net |

Light-Driven Processes in Advanced Materials Development

The unique photophysical properties of the 2,4,6-triphenylpyrylium cation are instrumental in the development of advanced materials with tailored optical and electronic functionalities. researchgate.net These salts are known for their significant absorption, fluorescence, and electron transfer capabilities, making them valuable components in light-emitting devices and photosensitizers. researchgate.net

One area of application is in the creation of piezochromic luminescent materials. For instance, 2,4,6-triphenylpyrylium tetrachloroferrate exhibits multicolor switching under high pressure, a property with potential applications in optical recording, memory, and sensors. nih.gov The observed color change from yellow to orange, red, maroon, and finally black is reversible upon decompression and is attributed to an electron transfer between the tetrachloroferrate anion and the pyrylium cation, driven by pressure-induced shifts in the electronic bandgap. nih.gov

Furthermore, the ability to functionalize the pyrylium structure allows for the tuning of its photophysical properties, making it an attractive building block for materials in photonics and electronics. chemimpex.com The development of pyrylium-based compounds with high fluorescence quantum yields is crucial for their application as active materials in devices like organic light-emitting diodes (OLEDs). squarespace.com

Photodegradation of Environmental Pollutants (e.g., in Zeolite-Hosted Systems, Dye-Modified TiO₂)

2,4,6-Triphenylpyrylium-based photocatalysts have demonstrated high efficiency in the degradation of persistent environmental pollutants. nih.gov When supported on materials like silica (B1680970) or incorporated into zeolite Beta, the 2,4,6-triphenylpyrylium cation can effectively break down compounds such as 2,4-dichlorophenol (B122985) (DCP) in aqueous media under simulated solar light. nih.gov

Table 2: Comparison of Photocatalytic Efficiency for 2,4-Dichlorophenol Degradation

| Photocatalyst | Support/System | DCP Disappearance | Total Organic Content Decrease | Kinetic Rate | Reference |

|---|---|---|---|---|---|

| 2,4,6-Triphenylpyrylium (TP+) | Supported on Silica | Up to 87% | Up to 62% | Follows first-order kinetics | nih.gov |

| 2,4,6-Triphenylpyrylium (TP+) | Incorporated in Zeolite Beta | Up to 87% | Up to 62% | Follows first-order kinetics | nih.gov |

| Titanium Dioxide (TiO₂) | Degussa P-25 | Lower intrinsic activity | Lower intrinsic activity | Slower than TP+ systems | nih.gov |

Principles of Lasing Properties and Dye Laser Applications

The 2,4,6-triphenylpyrylium core structure is a potent chromophore for dye laser applications. researchgate.net Laser dyes are organic molecules that can sustain stimulated emission over a broad range of wavelengths, allowing for the generation of tunable laser light. rp-photonics.com The key properties for a good laser dye include a high fluorescence quantum yield, broad absorption and emission bands, and good photostability. ias.ac.in

Salts of 2,4,6-triphenylpyrylium exhibit these characteristics. Solutions of these salts in organic solvents like acetonitrile, methanol (B129727), and ethanol (B145695) absorb strongly in the blue-near UV region and emit efficiently in the blue-green spectral range. researchgate.net For example, 2,4,6-triphenylpyrylium chloride has shown a fluorescence quantum yield as high as 0.84 in acetonitrile. researchgate.net

Under intense pulsed laser excitation, solutions of 2,4,6-triphenylpyrylium salts demonstrate key lasing phenomena, including fluorescence lifetime shortening and line-width narrowing, culminating in laser action. squarespace.com The specific counter-ion and the solvent play a crucial role in the lasing performance. For instance, 2,4,6-triphenylpyrylium chloride has been shown to lase in dichloromethane, methanol, ethanol, and acetonitrile, but not in acidic aqueous solutions. researchgate.netsquarespace.com The ability to dissolve these salts at the high concentrations (around 10⁻³ M) required for dye laser operation is a critical factor. researchgate.netsquarespace.com The broad tunability and efficiency of pyrylium-based dyes make them valuable gain media for a variety of scientific and technological applications that require coherent, tunable light sources. ias.ac.in

Table 3: Lasing Properties of 2,4,6-Triphenylpyrylium Salts

| Derivative | Solvent | Absorption Range | Emission Range | Fluorescence Quantum Yield | Lasing Observed | Reference |

|---|---|---|---|---|---|---|

| 2,4,6-Triphenylpyrylium chloride | Acetonitrile | Blue-near UV | Blue-green | 0.84 | Yes | researchgate.net |

| 2,4,6-Triphenylpyrylium chloride | Ethanol | Blue-near UV | Blue-green | - | Yes | researchgate.net |

| 2,4,6-Triphenylpyrylium chloride | Methanol | Blue-near UV | Blue-green | - | Yes | researchgate.net |

| 2,4,6-Triphenylpyrylium chloride | Dichloromethane | Blue-near UV | Blue-green | - | Yes | squarespace.com |

| 2,4,6-Triphenylpyrylium tosylate | Acetonitrile | Blue-near UV | Blue-green | 0.33-0.56 | Yes | researchgate.net |

Applications and Advanced Functionalization in Organic Synthesis and Materials Science

Versatile Reagent in Complex Molecule Synthesis

2,4,6-Triphenylpyrylium (B3243816) hydrogensulfate stands as a cornerstone reagent in organic synthesis, prized for the high reactivity of the pyrylium (B1242799) ring toward nucleophiles. This reactivity allows for the transformation of the pyrylium cation into a vast array of other molecular scaffolds, making it an invaluable tool for the construction of complex molecules. researchgate.netnih.gov Its utility stems from the ability of the oxygen heteroatom to be readily substituted, opening pathways to numerous heterocyclic systems. nih.gov

Synthesis of Pyridine (B92270) and Pyridinium (B92312) Derivatives

A paramount application of 2,4,6-triphenylpyrylium salts is in the synthesis of pyridine and N-substituted pyridinium derivatives. wikipedia.org The reaction with ammonia (B1221849) provides a straightforward route to 2,4,6-triphenylpyridine (B1295210), where the oxygen atom of the pyrylium ring is replaced by nitrogen. nih.gov

Perhaps more significantly, the reaction with primary amines (R-NH₂) yields N-alkyl or N-aryl-2,4,6-triphenylpyridinium salts. researchgate.netresearchgate.net This transformation, often referred to as the Katritzky reaction, is highly efficient for a wide range of primary amines. researchgate.netdigitellinc.com The resulting N-substituted pyridinium salts are themselves valuable synthetic intermediates. The 2,4,6-triphenylpyridine moiety is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions where the amine's original alkyl or aryl group is transferred to a nucleophile. researchgate.net This two-step process effectively activates the primary amine for a variety of transformations. researchgate.net

| Reactant | Product | Application of Product |

| Ammonia (NH₃) | 2,4,6-Triphenylpyridine | Heterocyclic building block |

| Primary Amine (R-NH₂) | N-Alkyl/Aryl-2,4,6-triphenylpyridinium Salt (Katritzky Salt) | Intermediate for nucleophilic substitution; activation of amines |

Preparation of Thiopyrylium (B1249539) Salts and Betaine (B1666868) Dyes

The versatility of the 2,4,6-triphenylpyrylium cation extends to the synthesis of other classes of heterocyclic compounds, notably thiopyrylium salts and betaine dyes.

Thiopyrylium Salts: The oxygen heteroatom in the pyrylium ring can be exchanged for sulfur, converting the pyrylium salt into a thiopyrylium salt. nih.govuoa.gr This is typically achieved by reacting the 2,4,6-triphenylpyrylium salt with a sulfur nucleophile, such as sodium sulfide (B99878). rsc.orgsemanticscholar.org The resulting 2,4,6-triphenylthiopyrylium (B12475331) salts are more stable than their pyrylium counterparts due to the higher polarizability and lower electronegativity of sulfur compared to oxygen. semanticscholar.org

Betaine Dyes: 2,4,6-Triphenylpyrylium hydrogensulfate is a key starting material for the convergent synthesis of highly colored betaine dyes. rsc.org A prominent example is the synthesis of Betaine-30, a well-known solvatochromic dye. The synthesis involves the reaction of this compound with an amino-substituted phenol, such as 4-amino-2,6-diphenylphenol. rsc.org The reaction proceeds through a mechanistically interesting ring-opening and recyclization sequence to form the final pyridinium phenolate (B1203915) inner salt, or betaine. rsc.org

| Starting Material | Reagent | Product Class |

| This compound | Sodium Sulfide (Na₂S) | Thiopyrylium Salt |

| This compound | 4-Amino-2,6-diphenylphenol | Betaine Dye (e.g., Betaine-30) |

Construction of Diverse Heterocyclic Compounds

The electrophilic nature of the 2,4,6-triphenylpyrylium cation makes it a powerful synthon for accessing a wide spectrum of heterocyclic structures beyond pyridines and thiopyryliums. nih.gov The reaction with various nucleophiles leads to a ring-transformation, yielding new five- or six-membered rings.

Notable examples include:

Benzene (B151609) Derivatives: Reaction with carbon nucleophiles, such as those derived from nitromethane (B149229) or acetonitrile (B52724), leads to the formation of substituted benzene rings. wikipedia.org

Phosphabenzenes (Phosphinines): Treatment with phosphine (B1218219) derivatives results in the substitution of the ring oxygen with a phosphorus atom, yielding phosphabenzenes. nih.gov

Pyrroles: In a recent development, 2,4,6-triarylpyrylium salts have been used in visible-light-mediated redox-neutral cycloadditions with 2H-azirines to produce highly substituted pyrroles. In this reaction, the pyrylium salt acts as both a dipolarophile and a photosensitizer. gpgcpurola.ac.in

The ability to convert a single, readily accessible pyrylium salt into such a wide variety of aromatic and heterocyclic systems underscores its importance as a versatile building block in synthetic organic chemistry. nih.gov

Role in Advanced Materials Development

In recent decades, pyrylium salt chemistry has transcended traditional organic synthesis and emerged as a powerful strategy for the bottom-up construction of complex, large-scale molecular architectures. researchgate.netrsc.org Specifically, 2,4,6-triphenylpyrylium (TPP) salts and their derivatives have been identified as ideal precursors for building well-defined organic macrocycles and intricate metallo-supramolecules. nih.gov This is due to their facile and high-yielding transformation into rigid, geometrically defined building blocks like 1,2,3,5-tetraarylbenzene or 1,2,4,6-tetraphenylpyridinium derivatives. nih.govresearchgate.net

Construction of Complex Macrocycles

The synthesis of discrete, shape-persistent organic macrocycles has been significantly advanced through the use of pyrylium salt chemistry. rsc.org Pioneering work by Höger and Müllen demonstrated that functionalized 2,4,6-triarylpyrylium salts are excellent starting points for creating large cyclic structures. rsc.org

The core strategy involves a catalyst-free condensation reaction between a bis-pyrylium salt and a suitable carbon nucleophile, which transforms the pyrylium moieties into rigid arene (benzene) rings that become part of the macrocyclic backbone. nih.govrsc.org This approach allows for the creation of macrocycles with well-defined sizes, shapes, and functionalities. rsc.org By carefully designing the pyrylium salt precursors, functional groups can be precisely placed on the resulting macrostructure, enabling the fine-tuning of its properties. nih.gov This methodology has been used to synthesize structures like cyclohexa-meta-phenylenes, which are precursors to advanced carbon materials such as hexa-peri-hexabenzocoronene. rsc.org

Fabrication of Metallo-Supramolecules through Coordination-Driven Self-Assembly

The transformation of pyrylium salts into pyridinium salts provides a robust method for synthesizing multitopic ligands, which are essential components in coordination-driven self-assembly. semanticscholar.org This strategy has been effectively utilized to build complex, multi-component metallo-supramolecular architectures. researchgate.net

The process begins with the synthesis of ligands containing multiple pyridinium units, derived from the reaction of pyrylium salts with primary amines. These charged pyridinium-based ligands are then combined with metal ions (such as zinc) that can coordinate to other ligating sites (like terpyridine) incorporated into the structure. nih.gov The high compatibility of the covalent bond-forming reaction (pyrylium to pyridinium) and the metal-ligand coordination allows for one-pot synthesis and self-assembly procedures. nih.gov This has enabled the efficient fabrication of highly ordered and complex two-dimensional structures, including supramolecular "Kandinsky Circles" and "spiderwebs," from three or four different types of simple components. nih.gov This approach showcases how the classic reactivity of pyrylium salts can be leveraged to overcome synthetic challenges in modern supramolecular chemistry. semanticscholar.org

Applications in Photonics and Electronics

This compound is a compound with significant utility in the fields of photonics and electronics due to its distinct photochemical and electrochemical properties. chemimpex.com Its unique light-absorbing capabilities make it a valuable component in the development of light-sensitive materials and dyes. chemimpex.com The triphenylpyrylium cation's structure allows for easy functionalization, making it an attractive candidate for creating advanced materials for these sectors. chemimpex.com

In photonics, the compound is employed in photochemical studies and as a photosensitizer, where it enhances the efficiency of light-driven processes. chemimpex.com Its ability to absorb light and generate reactive oxygen species is a key mechanism. This property is being explored for applications such as photocatalytic hydrogen production. For instance, its incorporation as a redox mediator in boron-doped nitrogen-deficient carbon nitride photocatalysts has been shown to significantly improve hydrogen generation rates under visible light. Furthermore, derivatives of the triphenylpyrylium cation have demonstrated potential as cellular fluorophores for biomedical imaging, exhibiting strong two-photon absorption-induced fluorescence, which is crucial for deep-tissue imaging applications.

In the realm of electronics, the compound is utilized in the fabrication of electrochemical sensors. chemimpex.com Its integration into these devices can enhance the detection sensitivity for various analytes. chemimpex.com Foundational research has shown that encapsulating triphenylpyrylium ions within zeolite Y supercages leads to enhanced dopamine (B1211576) detection capabilities at micromolar concentrations. The compound's properties are also suitable for applications in material science for the development of advanced polymers and coatings that require specific optical characteristics. chemimpex.com

Integration into Heterogeneous Catalytic Systems (e.g., Zeolite-Hosted Catalysts, TiO2 Surface Modification)

The integration of 2,4,6-triphenylpyrylium and its derivatives into heterogeneous catalytic systems, particularly those involving supports like zeolites and titanium dioxide (TiO2), has been shown to enhance photocatalytic efficiency. nih.gov Zeolites, with their high surface area and porous structure, serve as excellent supports, preventing the agglomeration of photocatalytic particles and facilitating the diffusion of pollutants to the active sites. mdpi.comfrontiersin.org

The synergistic effect between the zeolite support and the photocatalyst is crucial. frontiersin.org The zeolite matrix can pre-adsorb and concentrate organic pollutants near the catalytically active sites, accelerating the photocatalytic reaction. frontiersin.org This combination of the zeolite's adsorption capacity with the photocatalytic properties of the active material leads to significantly improved removal of hazardous substances from water. mdpi.com

| Photocatalyst | Support/Matrix | DCP Disappearance Efficiency | Total Organic Content Decrease | Intrinsic Activity Comparison |

|---|---|---|---|---|

| 2,4,6-Triphenylpyrylium (TP+) | Silica (B1680970) / Zeolite Beta | Up to 87% | Up to 62% | Over 10x higher than TiO₂ |

| Titanium Dioxide (TiO₂) | Degussa P-25 (Unsupported) | - | - | Baseline |

Derivatization Agent in Analytical Chemistry

2,4,6-Triphenylpyrylium and its salts serve as effective derivatization reagents in analytical chemistry, particularly for the chromogenic (colorimetric) detection of specific analytes. researchgate.net This application is valuable in techniques like thin-layer chromatography (TLC), where a selective and sensitive reagent is often necessary for pre- or post-chromatographic detection, especially when the target analyte quantity is very low. researchgate.net

Selective Detection and Quantification of Specific Analytes (e.g., Sulfide Anion)

A notable application of 2,4,6-triphenylpyrylium cations is in the selective detection of sulfide ions. researchgate.net The principle of this method is based on the chemical transformation of the 2,4,6-triphenylpyrylium compound into its corresponding thiopyrylium derivative upon reaction with sulfide ions. researchgate.net This reaction results in a distinct and easily observable color change; the derivatization transforms the analyte spot into a yellow or blue spot on a colorless background, enabling simple visual detection. researchgate.net

This derivatization can be performed either in a test tube before spotting or directly on the TLC plate prior to development. researchgate.net The use of 2,4,6-triphenylpyrylium cations as a pre-chromatographic detection reagent has been shown to improve the selectivity and sensitivity of sulfide ion detection. researchgate.net The method provides an efficient, easy, and undemanding tool for this analytical challenge. researchgate.net

| Stationary Phase | Mobile Phase | Analyte (Derivative) | Rf Value of Derivative (L3) | Detection Limit (pmol/spot) |

|---|---|---|---|---|

| Silica Gel | Methanol (B129727)/Dichloromethane (B109758) | Sulfide (as 2,4,6-Triphenylthiopyrylium) | 0.72 | 2.3 |

Theoretical and Computational Studies of 2,4,6 Triphenylpyrylium Hydrogensulfate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of the 2,4,6-triphenylpyrylium (B3243816) cation at the molecular level. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. It is extensively used to predict the geometric and electronic properties of molecules like the 2,4,6-triphenylpyrylium cation.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For the 2,4,6-triphenylpyrylium cation, these calculations reveal a planar pyrylium (B1242799) core, a consequence of its aromatic nature. The three phenyl rings attached at the 2, 4, and 6 positions are typically twisted out of the plane of the central pyrylium ring to minimize steric hindrance. The precise values of these dihedral angles are a key output of DFT geometry optimization.

From an electronic standpoint, DFT provides detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the 2,4,6-triphenylpyrylium cation, the HOMO is typically localized on the phenyl substituents, while the LUMO is predominantly centered on the electron-deficient pyrylium ring. researchgate.net This separation is characteristic of a system with significant charge transfer character. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and the energy of its lowest electronic transition. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies Calculated for Aryl-Pyrylium Systems The following interactive table provides typical energy values for HOMO, LUMO, and the corresponding energy gap as determined by DFT calculations for similar aryl-pyrylium cations. These values are illustrative of the data obtained from such computations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -6.10 | Localized on the central pyrylium ring, indicating its electrophilic nature. |

| HOMO | -9.50 | Primarily distributed across the phenyl substituents. |

| HOMO-LUMO Gap | 3.40 | Correlates with the energy of the principal electronic absorption band. |

To understand the interaction of 2,4,6-triphenylpyrylium hydrogensulfate with light, which is crucial for its applications in photocatalysis, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. rsc.orgarxiv.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited states and the simulation of absorption spectra. nih.gov

TD-DFT calculations predict the energies of vertical electronic transitions from the ground state to various excited states. For the 2,4,6-triphenylpyrylium cation, the calculations typically show a strong absorption band in the visible region of the spectrum. This primary absorption, often referred to as the x-band, corresponds to the transition from the HOMO to the LUMO (S₀ → S₁). researchgate.net Another significant transition, the y-band, which occurs at a higher energy, is attributed to the HOMO-1 to LUMO transition. researchgate.net The theory also provides the oscillator strength for each transition, which is a measure of its intensity in the absorption spectrum. Comparing the calculated spectrum with experimental data serves as a validation of the computational method. researchgate.net

The photochemical properties of 2,4,6-triphenylpyrylium salts, particularly their role as potent electron-transfer photosensitizers, can be rationalized through computational analysis. acs.org Upon absorption of a photon, the molecule is promoted to an electronically excited state. TD-DFT calculations are crucial for determining the energy and character of these excited states.

A key photochemical parameter is the excited-state reduction potential, which quantifies the oxidizing power of the molecule after photoexcitation. This can be estimated using the ground-state reduction potential and the calculated energy of the excited state. The high oxidizing strength of the excited 2,4,6-triphenylpyrylium cation enables it to accept an electron from a wide range of organic substrates, initiating photochemical reactions. gpgcpurola.ac.in Computational studies can model this photoinduced electron transfer (PET) process, providing insights into the reaction mechanism and the factors that govern its efficiency.

Molecular Dynamics and Reaction Pathway Simulations

While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with solvent molecules and other species. MD simulations model the movement of atoms by solving Newton's equations of motion, using force fields derived from either quantum mechanical calculations or empirical data. For this compound, MD simulations can provide insights into its solvation structure and dynamics in different media.

Furthermore, computational methods can be used to explore the reaction pathways of the pyrylium cation. For instance, the reaction of pyrylium salts with nucleophiles like ammonia (B1221849) to form pyridines is a well-known transformation. wikipedia.org Theoretical studies can map the potential energy surface for such reactions. unjani.ac.id By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. This allows chemists to understand the reaction mechanism in detail, predict reaction barriers (activation energies), and rationalize the observed product distribution. nih.gov

Electronic Structure Analysis and Bonding Characterization

A deeper analysis of the computational results provides a detailed picture of the electronic structure and chemical bonding within the 2,4,6-triphenylpyrylium cation.

The pyrylium ring is a classic example of an electron-deficient aromatic system. nih.gov The positive charge is formally located on the oxygen atom, but due to resonance, it is delocalized across the entire ring, particularly at the C2, C4, and C6 positions. wikipedia.org Computational methods can quantify this charge distribution. Analysis tools such as Natural Bond Orbital (NBO) or Atoms-in-Molecules (AIM) can be applied to the DFT-calculated electron density to determine the partial charges on each atom. mdpi.com

These analyses confirm the significant positive charge at the ortho (C2, C6) and para (C4) carbons, which explains the susceptibility of these positions to nucleophilic attack. wikipedia.org The electron deficiency of the ring is also responsible for its ability to engage in noncovalent anion-π interactions, where an anion is attracted to the face of the aromatic ring. mdpi.com

The conjugation between the central pyrylium ring and the three peripheral phenyl rings is crucial to the molecule's stability and its photophysical properties. This extended π-system allows for significant delocalization of electron density. Computational analysis of the molecular orbitals clearly visualizes this conjugation, showing how the π-orbitals of the phenyl rings interact with those of the pyrylium core. This interaction influences the HOMO-LUMO gap and modulates the absorption and emission properties of the molecule. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Triphenylpyrylium Cation |

| Ammonia |

Structure-Property Relationship Modeling

Theoretical and computational studies are pivotal in elucidating the intricate relationships between the molecular structure of this compound and its physicochemical properties. By employing modeling techniques, researchers can predict and understand how variations in the compound's architecture influence its behavior, guiding the design of new materials with tailored functionalities. The primary focus of these studies is the 2,4,6-triphenylpyrylium cation, as its electronic and steric characteristics are the main determinants of the salt's properties.

Modeling studies have successfully established linear free-energy relationships for key photophysical and electrochemical properties of aryl-substituted pyrylium salts researchgate.net. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these connections nih.gov. DFT calculations allow for the optimization of molecular geometries and the prediction of electronic characteristics, which can then be correlated with experimental observations nih.govktu.ltajchem-a.com. These theoretical approaches are crucial for understanding noncovalent interactions, such as the anion-π interactions between the electron-deficient pyrylium ring and the associated anion, which play a vital role in the compound's structure and behavior in different environments nih.gov.

Electronic and Photophysical Properties

The electronic structure of the 2,4,6-triphenylpyrylium cation is directly linked to its distinct optical properties researchgate.net. The phenyl groups at the 2, 4, and 6 positions of the pyrylium ring significantly influence the distribution of electron density and the energy levels of the molecular orbitals. Structure-property modeling reveals how modifications to these phenyl rings can systematically tune the compound's absorption and emission spectra researchgate.net.

Research on related 2,6-diarylpyryliums has demonstrated that electronic absorption and emission maxima can be carefully adjusted over ranges of 83 nm and 102 nm, respectively, by altering the substituents on the aryl groups researchgate.net. Computational models have been effective in predicting these shifts. Furthermore, a strong linear dependence has been observed between the ground-state reduction potentials and the electronic nature of the substituents researchgate.net. The excited-state reduction potential, a critical parameter for applications in photocatalysis, can be controlled over a range of nearly 1000 mV through structural modifications researchgate.net.

The solvatochromic behavior of the compound, where the color changes with the polarity of the solvent, is another key property investigated through modeling. A redshift in the absorption spectrum is noted when moving from a polar solvent like acetonitrile (B52724) to a less polar one like dichloromethane (B109758) researchgate.net. This phenomenon is attributed to the differential stabilization of the ground and excited states by the solvent, a relationship that can be simulated using Polarizable Continuum Models (PCM) mdpi.com.

Influence of Counter-ion and External Stimuli

The nature of the counter-ion (in this case, hydrogensulfate) and external factors like pressure can significantly modulate the properties of the pyrylium salt. Theoretical studies have investigated the interactions between the pyrylium cation and various anions, highlighting the importance of anion-π interactions and chalcogen bonds nih.gov. DFT calculations indicate that the electrostatic component is dominant in these interactions nih.gov. The specific geometry and binding energy between the cation and anion influence the crystal packing and, consequently, the material's bulk properties.

The table below, based on DFT calculations for the 2,4,6-triphenylpyrylium cation with different anions, illustrates the nature of these interactions.

| Anion | Interaction Type | Calculated Binding Energy (kcal/mol) | Key Geometrical Features |

| Cl⁻ | Anion-π, σ-complex | Strong | Chloride ion positioned above the pyrylium ring or interacting with C-H bonds. |

| NO₃⁻ | Anion-π | Moderate | Planar anion interacting with the π-system of the pyrylium ring. |

| BF₄⁻ | Anion-π | Weaker | Tetrahedral anion with fluorine atoms pointing towards the ring. |

This table is illustrative, based on findings for similar anions, to model the types of interactions relevant to this compound. nih.gov

Furthermore, the compound's properties can be altered by external pressure, a phenomenon known as piezochromism. Studies on the related 2,4,6-triphenylpyrylium tetrachloroferrate show a reversible color change from yellow to black as pressure increases up to 9 GPa researchgate.net. This is attributed to an electron transfer between the cation and the anion, driven by the decrease in interatomic distances under compression researchgate.net. This pressure-induced modification of the electronic structure leads to a significant shift in the material's optical bandgap researchgate.net.

The following table summarizes the observed relationship between pressure and optical properties for a 2,4,6-triphenylpyrylium salt, demonstrating a clear structure-property relationship.

| Pressure (GPa) | Transmission Edge (nm) | Observed Color |

| 0.5 | ~498 | Yellow |

| Intermediate | Shifting to higher wavelengths | Orange-Red |

| 9.0 | ~656 | Maroon-Black |

Data adapted from studies on 2,4,6-triphenylpyrylium tetrachloroferrate to illustrate the piezochromic effect. researchgate.net